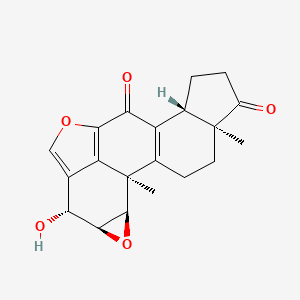
(3,5-Diiodo-tyr1)-dtlet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diiodo-tyr1)-dtlet involves multiple steps, starting with the iodination of tyrosine to produce 3,5-diiodotyrosine . This is followed by the sequential addition of amino acids to form the peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle the repetitive addition of amino acids and the subsequent purification steps to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Diiodo-tyr1)-dtlet undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the tyrosine residue can be oxidized under specific conditions.
Reduction: The disulfide bonds, if present, can be reduced to thiol groups.
Substitution: The iodine atoms on the tyrosine residue can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives .
Aplicaciones Científicas De Investigación
(3,5-Diiodo-tyr1)-dtlet is widely used in scientific research due to its selective agonistic activity at μ opioid receptors . Some of its applications include:
Chemistry: Studying the structure-activity relationships of opioid peptides.
Biology: Investigating the physiological and pharmacological effects of μ opioid receptor activation.
Medicine: Exploring potential therapeutic applications for pain management and addiction treatment.
Mecanismo De Acción
(3,5-Diiodo-tyr1)-dtlet exerts its effects by binding to and activating μ opioid receptors, which are G-protein coupled receptors involved in pain modulation and reward pathways . Upon binding, the compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways that result in analgesic and euphoric effects .
Comparación Con Compuestos Similares
Similar Compounds
[D-Ala2, N-Me-Phe4, Gly5-ol]-Enkephalin: Another synthetic enkephalin with similar opioid receptor activity.
[D-Pen2, D-Pen5]-Enkephalin: A synthetic peptide with high affinity for δ opioid receptors.
[D-Ala2, D-Leu5]-Enkephalin: A synthetic enkephalin with dual activity at μ and δ opioid receptors.
Uniqueness
(3,5-Diiodo-tyr1)-dtlet is unique due to the presence of iodine atoms on the tyrosine residue, which enhances its binding affinity and selectivity for μ opioid receptors . This modification also allows for the use of radiolabeled iodine in receptor binding studies, providing a valuable tool for investigating opioid receptor pharmacology .
Propiedades
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46I2N6O10/c1-16(2)10-24(32(49)42-28(18(4)44)34(51)52)40-31(48)25(14-19-8-6-5-7-9-19)39-26(45)15-38-33(50)27(17(3)43)41-30(47)23(37)13-20-11-21(35)29(46)22(36)12-20/h5-9,11-12,16-18,23-25,27-28,43-44,46H,10,13-15,37H2,1-4H3,(H,38,50)(H,39,45)(H,40,48)(H,41,47)(H,42,49)(H,51,52)/t17-,18+,23-,24-,25-,27+,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHLKDQPMLYABU-MIQYYDCSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC(=C(C(=C2)I)O)I)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46I2N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,6-Trioxaspiro[4.4]nonane, 2-methyl-7-methylene-](/img/new.no-structure.jpg)


![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)




